N-Isopropyl 4-bromo-2-methoxybenzamide
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Description
N-Isopropyl 4-bromo-2-methoxybenzamide is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da . The compound is also known by its IUPAC name, 4-bromo-N-isopropyl-2-methoxybenzamide .
Molecular Structure Analysis
The molecular structure of N-Isopropyl 4-bromo-2-methoxybenzamide consists of an isopropyl group (C3H7) attached to a nitrogen atom, which is part of a benzamide group (C6H5CONH). This benzamide group is substituted at the 4th position by a bromine atom and at the 2nd position by a methoxy group (CH3O) .Physical And Chemical Properties Analysis
N-Isopropyl 4-bromo-2-methoxybenzamide has a molecular weight of 272.14 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Catalysis and Oxidation Processes : N-isopropyliodobenzamides, similar in structure to N-Isopropyl 4-bromo-2-methoxybenzamide, have been evaluated as catalysts for the oxidation of benzhydrol to benzophenone. This process involves the use of Oxone® as a co-oxidant at room temperature, demonstrating the potential of such compounds in catalytic oxidation reactions with moderate to excellent yields of carbonyl compounds from various alcohols (Yakura et al., 2018).
Radiochemistry and Imaging : In the field of radiochemistry, similar compounds have been explored for their potential in imaging applications. For example, derivatives of N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar benzamide moiety, have been synthesized and analyzed for their potential as novel psychoactive substances and for their use in gas chromatography and mass spectrometry analyses (Abiedalla et al., 2021).
Antioxidant Properties : The study of nitrogen-containing bromophenols from marine algae revealed compounds with potent radical scavenging activities, including structures similar to N-Isopropyl 4-bromo-2-methoxybenzamide. These compounds showed significant potential as natural antioxidants with applications in food and pharmaceutical industries (Li et al., 2012).
Chemical Synthesis : Research has focused on the iron-catalyzed haloamidation of amide-tethered alkynes, using N-methoxybenzamides as acyl nitrene precursors, to produce chloro/bromo-containing compounds efficiently. This illustrates the versatility of benzamide derivatives in synthesizing complex molecular structures (Liu et al., 2021).
properties
IUPAC Name |
4-bromo-2-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMNUHBCPEELO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681852 |
Source
|
Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl 4-bromo-2-methoxybenzamide | |
CAS RN |
1257664-91-7 |
Source
|
Record name | 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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